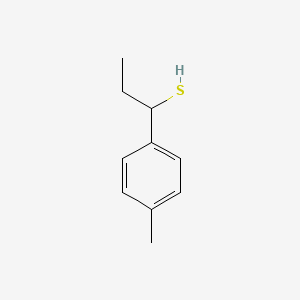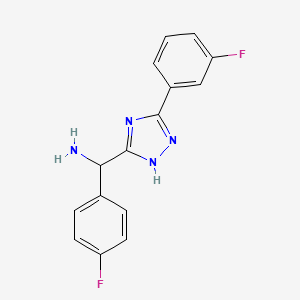![molecular formula C20H24N2O3S B12117134 1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)
1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazolin ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die sowohl aromatische als auch Imidazolin-Moleküle umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazolin umfasst in der Regel mehrere Schritte. Eine übliche Methode beinhaltet die folgenden Schritte:
Bildung der Sulfonylgruppe: Das Ausgangsmaterial, 2-Methoxy-4-methyl-5-(methylethyl)phenyl, wird in Gegenwart einer Base wie Pyridin mit Sulfonylchlorid umgesetzt, um das Sulfonyl-Derivat zu bilden.
Bildung des Imidazolinrings: Das Sulfonyl-Derivat wird dann unter sauren Bedingungen mit Phenyl-2-imidazolin umgesetzt, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nitrierung unter Verwendung einer Mischung aus Salpetersäure und Schwefelsäure.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfon-Derivaten.
Reduktion: Bildung von Amin-Derivaten.
Substitution: Bildung von Nitro- oder halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazolin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.
Biologie: Studien über seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung bestimmter Krankheiten.
Industrie: Verwendung bei der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von 1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann durch Hemmung bestimmter Enzyme oder Rezeptoren wirken, was zu den beobachteten biologischen Wirkungen führt. Die genauen Wege und molekularen Zielstrukturen werden derzeit noch untersucht.
Wissenschaftliche Forschungsanwendungen
1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methoxy-4-methyl-1-(1-methylethyl)benzol: Teilt sich die Methoxy- und Methylgruppen, aber es fehlen die Sulfonyl- und Imidazolin-Moleküle.
Phenyl-2-imidazolin: Enthält den Imidazolinring, aber es fehlt die aromatische Sulfonylgruppe.
Eigenschaften
Molekularformel |
C20H24N2O3S |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C20H24N2O3S/c1-14(2)17-13-19(18(25-4)12-15(17)3)26(23,24)22-11-10-21-20(22)16-8-6-5-7-9-16/h5-9,12-14H,10-11H2,1-4H3 |
InChI-Schlüssel |
GTBGEVZSWPOWMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B12117067.png)


![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)
![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)

![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)


